molecular formula C10H11NO B1593696 7-methoxy-2-methyl-1H-indole CAS No. 53512-46-2

7-methoxy-2-methyl-1H-indole

Cat. No.: B1593696
CAS No.: 53512-46-2
M. Wt: 161.2 g/mol
InChI Key: PKSVZXMZMGPDDG-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various bioactive compounds. The methoxy and methyl substitutions on the indole ring can influence the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-1H-indole can be achieved through several methods. One common approach involves the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride, followed by trichloroacetylation and hydrolysis. This method yields the desired compound in three steps with an overall yield of 88% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further modified to create a wide range of bioactive compounds.

Scientific Research Applications

7-Methoxy-2-methyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tobacco cell growth, which can be partially reversed by indole and tryptophan .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxyindole
  • 2-Methylindole
  • 5-Methoxy-2-methyl-1H-indole

Uniqueness

7-Methoxy-2-methyl-1H-indole is unique due to its specific substitutions on the indole ring, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and potential as a bioactive compound compared to other indole derivatives .

Biological Activity

7-Methoxy-2-methyl-1H-indole is a significant indole derivative with diverse biological activities. Its unique structural features, particularly the methoxy group at the 7-position and the methyl group at the 2-position, contribute to its distinct biological profile. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₀H₁₁NO
  • Molecular Weight : Approximately 175.20 g/mol
  • Structure : The compound features a methoxy group (-OCH₃) at the 7-position and a methyl group (-CH₃) at the 2-position of the indole ring, which influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. Studies have shown that this compound can inhibit cell growth in various cancer cell lines.

  • Mechanism of Action : The compound may induce cell death through several mechanisms, including:
    • Microtubule Disruption : Similar to other indole derivatives, it has been observed to disrupt microtubule formation, leading to mitotic arrest in cancer cells .
    • Non-Apoptotic Cell Death : Some studies suggest it may induce a form of cell death called methuosis, although this effect varies with structural modifications .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. It is being investigated for its potential as an alternative treatment for infections resistant to conventional antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory actions. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Comparative Biological Activity

A comparative analysis of similar indole derivatives highlights the unique activity of this compound:

Compound NameStructure FeaturesBiological Activity
5-Methoxyindole Methoxy group at position 5Antimicrobial activity
6-Methoxyindole Methoxy group at position 6Strong anticancer properties
7-Hydroxyindole Hydroxy group at position 7Neuroprotective effects
Methyl 7-Methoxyindole-2-carboxylate Carboxylate group at position 2Antimicrobial and anticancer activity

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using glioblastoma and melanoma cell lines demonstrated that this compound significantly reduced cell viability with IC₅₀ values indicating potent activity .
  • Molecular Docking Studies : Computational analyses have shown that this compound exhibits high binding affinity to various cancer-related targets, suggesting potential pathways for therapeutic intervention.
  • Comparative Analysis with Isomers : Research comparing different methoxy-substituted indoles revealed that the positioning of the methoxy group critically influences biological activity. For instance, moving the methoxy from the 5-position to the 6-position enhanced growth inhibitory potency significantly .

The biological effects of this compound can be attributed to its interaction with multiple molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression.
  • Receptor Interaction : It binds to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Properties

IUPAC Name

7-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-8-4-3-5-9(12-2)10(8)11-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSVZXMZMGPDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315949
Record name 7-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53512-46-2
Record name 53512-46-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

800 ml of a 0.5M solution of isopropenylmagnesium bromide in THF is cooled to −40° C. under a nitrogen atmosphere, a solution of 20.4 g of 2-methoxynitrobenzene in 125 ml of THF is then added dropwise and the mixture is left stirring for 1 hour while allowing the temperature to return to 0° C. The reaction mixture is poured into a saturated NH4Cl solution and extracted with ether, the organic phase is washed with a saturated NaCl solution and dried over MgSO4, and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, elution being carried out with cyclohexane and then with a cyclohexane/EtOAc mixture (90/10; v/v). 2.45 g of the expected compound are obtained in the form of an oil.
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Synthesis routes and methods II

Procedure details

To a 2 L hydrogenation flask were added 1-(2-Nitro-3-methoxyphenyl)-2-nitropropene (44 g, 0.1850 mol), 10% Pd/C (4.4 g, 50% water wet), EtOAc (600 mL), acetic acid (90 mL) and absolute EtOH (75 mL). The reaction mixture was hydrogenated at <60 psi for 3 h and then filtered. The cake was washed with EtOAc (3×100 mL). The filterate was concentrated to remove EtOAc and EtOH. DI water (200 mL) was then added slowly. The resulting slurry was stirred for 0.5 h at RT and filtered. The cake was washed with 1:2 HOAc/H2O (2×30 mL) 1:4 HOAc/H2O (50 mL), water (2×80 mL) and suction dried for 18 h to give 2-methyl-7-methoxyindole (8.3 g, 62% yield). 1H NMR (CDCl3) δ2.42 (s, 3H), 3.94 (s, 3H), 6.18 (pseudo t, J=1.1 Hz, 1H), 6.57 (d, J=7.7 Hz, 1H), 6.97 (pseudo t, J=7.7 Hz, 1H), 7.12 (d, J=7.7 Hz, 1H), 8.10 (s, 1H).
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1-(2-Nitro-3-methoxyphenyl)-2-nitropropene
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44 g
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600 mL
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90 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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